molecular formula C18H13ClF3NO7 B3337705 1-methoxycarbonylethyl 5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitro-benzoate CAS No. 77509-33-2

1-methoxycarbonylethyl 5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitro-benzoate

Cat. No.: B3337705
CAS No.: 77509-33-2
M. Wt: 447.7 g/mol
InChI Key: ZHQUGAWGYLVEMF-UHFFFAOYSA-N
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Description

This compound is an ester derivative of 5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrobenzoic acid, a core structure shared with several herbicidal agents. It is primarily investigated for pre- and post-emergence weed control in crops like soybeans .

Properties

IUPAC Name

(1-methoxy-1-oxopropan-2-yl) 5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13ClF3NO7/c1-9(16(24)28-2)29-17(25)12-8-11(4-5-14(12)23(26)27)30-15-6-3-10(7-13(15)19)18(20,21)22/h3-9H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHQUGAWGYLVEMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OC)OC(=O)C1=C(C=CC(=C1)OC2=C(C=C(C=C2)C(F)(F)F)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13ClF3NO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30998709
Record name 1-Methoxy-1-oxopropan-2-yl 5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30998709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

447.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77509-33-2
Record name Benzoic acid, 5-(2-chloro-4-(trifluoromethyl)phenoxy)-2-nitro-,2-methoxy-1-methyl-2-oxoethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077509332
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Methoxy-1-oxopropan-2-yl 5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30998709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the nitration of 3-[2-chloro-4-(trifluoromethyl)phenoxy]benzoic acid using a mixture of nitric acid and sulfuric acid under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve continuous flow nitration processes, which offer advantages in terms of scalability and safety. The use of microreactors for nitration reactions can enhance the efficiency and control of the process .

Chemical Reactions Analysis

Types of Reactions

1-methoxycarbonylethyl 5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitro-benzoate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Substitution: The chlorinated phenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides for reduction reactions, and nucleophiles such as amines for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups onto the phenoxy ring.

Scientific Research Applications

1-methoxycarbonylethyl 5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitro-benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-methoxycarbonylethyl 5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitro-benzoate involves its interaction with specific molecular targets. For example, in its role as a herbicide, it may inhibit key enzymes involved in plant growth, leading to the disruption of essential metabolic pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The herbicidal activity of this compound class depends on substitutions at the carboxylic acid moiety. Key analogs include:

Compound Name Ester/Acid Group Molecular Weight Key Structural Feature
Acifluorfen (acid form) -COOH 361.66 Parent acid; lower lipophilicity
Acifluorfen methyl ester (BH9048-ME) -COOCH₃ 375.69 Methyl ester; enhanced activity vs. acid
Lactofen -COO-(2-ethoxy-1-methyl-2-oxoethyl) 461.78 Ethyl lactate ester; broadleaf weed control
Fluoroglycofen-ethyl -COO-(2-ethoxy-2-oxoethyl) 447.76 Ethyl glycolate ester; low solubility
Target compound -COO-(1-methoxycarbonylethyl) ~407.7* Methoxycarbonylethyl ester; untested solubility

*Estimated based on structural analogs.

Herbicidal Efficacy

Field trials of related esters demonstrate structure-activity relationships:

  • Acifluorfen methyl ester (BH9048-ME) : 0.75 lb/acre application rate for pre-plant incorporation; superior to the acid form in controlling velvetleaf and cocklebur .
  • Ethoxycarbonylmethyl ester : Requires 1.5 lb/acre for similar efficacy, suggesting lower potency .
  • Lactofen : Effective at 0.25–0.5 lb/acre against morningglory and pigweed .
  • Target compound : Predicted intermediate activity due to balanced lipophilicity from the methoxycarbonylethyl group.

Physicochemical Properties

  • Solubility : Fluoroglycofen-ethyl (RN 77501-90-7) has low aqueous solubility (6.04 × 10⁻⁴ g/L), limiting foliar absorption . The target compound’s longer ester chain may further reduce solubility, necessitating formulation adjuvants.
  • Stability : Nitro and trifluoromethyl groups enhance photostability, common across this class .

Regulatory and Commercial Status

  • Acifluorfen : Registered as Blazer (BASF) for soybeans .
  • Lactofen : Marketed as Cobra (Valent) with EPA approval .
  • PPG-8442E : Experimental (1983) carboethoxyethyl ester; 843 lb active ingredient proposed for 5,000 acres .
  • Target compound: No commercial registration found; research-stage .

Biological Activity

1-Methoxycarbonylethyl 5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitro-benzoate is a compound that has garnered attention for its potential biological activities, particularly in the fields of agriculture and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound can be characterized by its complex molecular structure, which includes:

  • A methoxycarbonyl group.
  • A chloro-substituted phenoxy moiety.
  • A nitro group that enhances its reactivity.

Biological Activity Overview

The biological activities of nitrobenzoate derivatives, including our compound of interest, have been extensively studied. Key activities include:

  • Anticancer Activity : Nitrobenzoate compounds have demonstrated significant anticancer properties by inhibiting tumor cell proliferation and inducing apoptosis in various cancer cell lines. For instance, compounds similar to this compound have been shown to inhibit tubulin polymerization, which is crucial for cancer cell division .
  • Antimicrobial Effects : The compound exhibits antimicrobial properties, making it a candidate for agricultural applications as a herbicide or pesticide. Its mechanism may involve disrupting cellular processes in target organisms .
  • Anti-inflammatory Properties : Research indicates that nitrobenzoate derivatives can suppress inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by excessive inflammation .

The mechanisms underlying the biological activities of this compound can be summarized as follows:

  • Inhibition of Cell Proliferation : The compound has been observed to induce cell cycle arrest in cancer cells, leading to reduced proliferation rates.
  • Induction of Apoptosis : Through the activation of intrinsic apoptotic pathways, the compound promotes programmed cell death in malignant cells.
  • Disruption of Microtubule Dynamics : By interfering with tubulin polymerization, the compound effectively halts mitotic processes in rapidly dividing cells .

Case Study 1: Anticancer Activity

In a study evaluating the effects of various nitrobenzoate derivatives on human cancer cell lines, this compound exhibited IC50 values comparable to established chemotherapeutics. The study highlighted its potential as a lead compound for further development .

Case Study 2: Antimicrobial Efficacy

A comparative analysis of nitrobenzoate derivatives demonstrated that our compound possesses significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The results indicated a dose-dependent response, suggesting its utility as an agricultural pesticide .

Data Table: Biological Activity Summary

Biological ActivityObserved EffectReference
AnticancerInhibits proliferation; induces apoptosis
AntimicrobialEffective against various pathogens
Anti-inflammatoryReduces inflammatory markers

Q & A

Q. What are the optimal synthetic routes for preparing 1-methoxycarbonylethyl 5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitro-benzoate, and how can yield improvements be systematically validated?

Methodological Answer: The synthesis typically involves multi-step nucleophilic aromatic substitution and esterification. Key steps include:

  • Phenoxy intermediate formation : Reacting 2-chloro-4-(trifluoromethyl)phenol with a nitro-substituted benzoic acid derivative under basic conditions (e.g., K₂CO₃ in DMF at 80°C) to form the phenoxy linkage.
  • Esterification : Coupling the intermediate with methoxycarbonylethanol using DCC/DMAP or EDCI as coupling agents.
    To validate yield improvements, use HPLC tracking for intermediate purity and design of experiments (DoE) to optimize reaction parameters (temperature, solvent polarity, catalyst loading). Compare yields across batches using ANOVA to identify statistically significant improvements .

Q. Which spectroscopic techniques are most effective for confirming the structural integrity of this compound, particularly the nitro and trifluoromethyl groups?

Methodological Answer:

  • NMR : ¹⁹F NMR (δ -60 to -70 ppm for CF₃) and ¹H NMR (δ 8.5–9.0 ppm for aromatic protons adjacent to nitro groups) are critical.
  • FT-IR : Confirm nitro (1520–1350 cm⁻¹) and ester carbonyl (1740–1720 cm⁻¹) stretches.
  • HRMS : Validate molecular weight (e.g., [M+H]⁺) with <2 ppm error.
    For ambiguous cases, X-ray crystallography resolves steric effects from the bulky trifluoromethyl and phenoxy groups .

Q. How can researchers address solubility challenges in aqueous-based biological assays for this compound?

Methodological Answer:

  • Co-solvent systems : Use DMSO (≤1% v/v) or cyclodextrin-based solubilizers.
  • Salt formation : Convert the ester to a sodium or potassium salt (if hydrolytically stable) for improved aqueous solubility.
  • Micellar encapsulation : Employ non-ionic surfactants (e.g., Tween-80) for in vitro assays. Validate solubility via dynamic light scattering (DLS) .

Q. What are the critical safety protocols for handling this compound given its reactive nitro and chloro substituents?

Methodological Answer:

  • PPE : Nitrile gloves, lab coat, and ANSI-approved goggles.
  • Ventilation : Use fume hoods with >100 ft/min face velocity.
  • Spill management : Neutralize with activated carbon or vermiculite; avoid water jets to prevent aerosolization.
  • Storage : Keep in amber glass under nitrogen at 4°C to prevent hydrolysis. Reference SDS guidelines for halogenated nitroaromatics .

Advanced Research Questions

Q. How can computational modeling elucidate the reaction mechanisms of the trifluoromethylphenoxy group during nucleophilic substitution?

Methodological Answer:

  • DFT calculations : Use Gaussian or ORCA to model transition states and electron density maps (e.g., Fukui indices) to predict regioselectivity.
  • Solvent effects : Simulate reaction pathways in polar aprotic solvents (e.g., DMF) using COSMO-RS. Validate with kinetic isotope effect (KIE) studies .

Q. What in vitro assays are suitable for probing the biological activity of this compound against herbicide-resistant weeds or microbial targets?

Methodological Answer:

  • Herbicidal activity : Conduct chlorophyll fluorescence assays on resistant Amaranthus species.
  • Antimicrobial testing : Use broth microdilution (CLSI M07) for MIC determination against Pseudomonas aeruginosa. Include nitroreductase-deficient strains to assess nitro group dependency .

Q. How can researchers resolve conflicting data regarding impurity profiles in HPLC analyses of this compound?

Methodological Answer:

  • Method development : Use a C18 column with gradient elution (0.1% TFA in water/acetonitrile). Adjust pH to 2.5 to ionize acidic impurities.
  • LC-MS/MS : Identify impurities via fragmentation patterns. Quantify using external calibration curves with ≥5-point validation .

Q. What strategies mitigate degradation of the methoxycarbonylethyl ester under varying pH and temperature conditions?

Methodological Answer:

  • Stability studies : Use accelerated stability testing (40°C/75% RH for 6 months) with UPLC monitoring.
  • pH optimization : Buffer formulations at pH 5–6 (citrate or acetate) minimize hydrolysis.
  • Lyophilization : For long-term storage, lyophilize with trehalose as a cryoprotectant .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-methoxycarbonylethyl 5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitro-benzoate
Reactant of Route 2
Reactant of Route 2
1-methoxycarbonylethyl 5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitro-benzoate

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